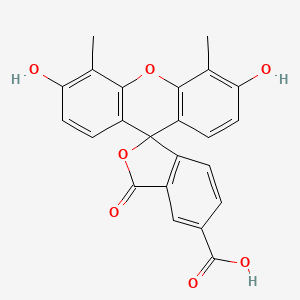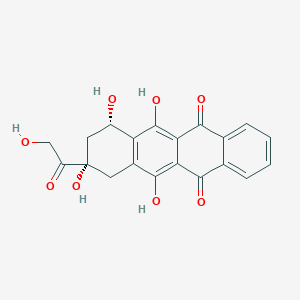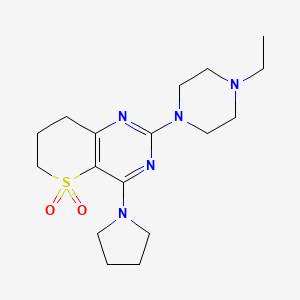
Didodecyldimethylammonium
説明
Didodecyldimethylammonium bromide (DDAB) is a double-chain cationic surfactant . It has potential applications in the synthesis of well-defined multilamellar vesicular silica, gold nanoclusters, and nanocubes .
Synthesis Analysis
DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . It is also used in the synthesis of gold nanoclusters and nanocubes . Furthermore, it forms supersaturated reverse micelles and microemulsions that act as organized reaction microenvironments for the synthesis of barium sulfate .Molecular Structure Analysis
The molecular structure of DDAB is [CH3(CH2)11]2N(CH3)2(Br) . It forms supersaturated reverse micelles and microemulsions that act as organized reaction microenvironments .Chemical Reactions Analysis
The self-assembly behavior of DDAB surfactants with hydrolyzable phosphate (PO4 3−, HPO4 2, and H2PO4−), oxalate (HC2O4 and C2O42−), and carbonate (HCO3−/CO32−) counterions was found to depend on both the counterion and its hydrolysis state . The electrochemical behavior of trimetallic nitride clusterfullerene (Sc3N@C78) embedded in films of DDAB on glassy carbon (GC) electrodes in aqueous solution was also investigated .Physical And Chemical Properties Analysis
DDAB is a white powder . It can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . It is soluble in hot and cold water .科学的研究の応用
Cell Delivery and Apoptosis Induction
Didodecyldimethylammonium bromide (DDAB) is known for its role in facilitating efficient delivery into mammalian cells. A study by Kusumoto and Ishikawa (2010) demonstrated DDAB's ability to induce cell death in various tumor cell lines, particularly leukemia and neuroblastoma cells, through caspase-mediated apoptosis. This suggests potential applications in cancer research and therapy (Kusumoto & Ishikawa, 2010).
Vesicle Formation and Stability
Fontana et al. (2003) explored the formation and stability of vesicles from DDAB. They observed how these vesicles can be perturbed by single-chain surfactants or osmotic stress, providing insights into the transition from a vesicle-stable region to a mixed-micelle region. This research has implications for understanding the structural and functional dynamics of surfactant-based systems (Fontana et al., 2003).
Analytical Chemistry Applications
In the field of analytical chemistry, DDAB has been used to enhance the sensitivity and characterization of high-speed ion chromatography. Hatsis and Lucy (2003) employed a reversed-phase monolithic column coated with DDAB for ultrafast separations of various inorganic anions, achieving detection limits in parts-per-billion range (Hatsis & Lucy, 2003).
Interaction with Anionic Surfactants
The interaction between DDAB and anionic surfactants was studied by Allen et al. (2018), who observed the desorption of DDAB from mica surfaces upon the addition of an anionic surfactant. This study contributes to our understanding of surfactant interactions and their potential applications in material science and surface chemistry (Allen et al., 2018).
Trace Element Analysis in Biology
Piperaki et al. (1989) utilized DDAB in the analysis of trace elements like Mo, Co, Cu, Mn, and Ni in Chromatium vinosum. The use of DDAB expedited the sample preparation process, highlighting its utility in biological and environmental trace element analysis (Piperaki et al., 1989).
Nonlinear Optical Properties
The study of DDAB's third-order nonlinear optical properties was conducted by Wang et al. (1999), focusing on metal(dmit)2 with DDAB. This research contributes to the understanding of optical nonlinearity in materials science, potentially impacting fields like photonics and telecommunications (Wang et al., 1999).
Chemiluminescence and Biosensing
DDAB has also been employed in chemiluminescence systems, as shown by Ishii et al. (1986). They developed a novel chemiluminescence system using DDAB for the ultra-sensitive determination of free cyanide, with potential applications in environmental monitoring and analytical chemistry (Ishii et al., 1986).
Biosensor Development
In biosensor development, Tang et al. (2003) demonstrated the use of DDAB in creating stable films for amperometric determination of hydrogen peroxide. This application in biosensors shows potential for medical diagnostics and environmental monitoring (Tang et al., 2003).
Safety And Hazards
DDAB is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .
将来の方向性
Fatty acid collectors will still be the main collectors used in scheelite flotation due to their low cost and strong collecting ability, and new collectors with high selectivity (such as metal complex collectors, new chelate collectors, new environmental collectors) will become a new research hotspot in the future due to their good selectivity . In another study, blue perovskite quantum dots (PQDs) were prepared using DDAB, which can passivate surface defects caused by the loss of surface ligands and reduce particle size distribution .
特性
IUPAC Name |
didodecyl(dimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDHWMADUVRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3282-73-3 (bromide), 3401-74-9 (chloride) | |
| Record name | Didodecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047223 | |
| Record name | Didodecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyldimethylammonium | |
CAS RN |
13146-86-6 | |
| Record name | Didodecyldimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didodecyldimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)


